molecular formula C10H7Cl2N3O B13673664 N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide

N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide

Cat. No.: B13673664
M. Wt: 256.08 g/mol
InChI Key: JARDFHBWMMNMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide is a chemical compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds that contain a fused ring system with nitrogen atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide typically involves the reaction of 5,7-dichloro-1,8-naphthyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at positions 5 and 7 can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H7Cl2N3O

Molecular Weight

256.08 g/mol

IUPAC Name

N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide

InChI

InChI=1S/C10H7Cl2N3O/c1-5(16)13-9-3-2-6-7(11)4-8(12)14-10(6)15-9/h2-4H,1H3,(H,13,14,15,16)

InChI Key

JARDFHBWMMNMHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)C(=CC(=N2)Cl)Cl

Origin of Product

United States

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